molecular formula C17H9F4N B12957342 2,5-Bis(2,3-difluorophenyl)pyridine

2,5-Bis(2,3-difluorophenyl)pyridine

Cat. No.: B12957342
M. Wt: 303.25 g/mol
InChI Key: JJRZMDLPSWTWNY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemistry and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in both modern chemistry and materials science. nih.govtcichemicals.com Its presence is widespread in nature, forming the core of essential biomolecules like the vitamins niacin and pyridoxine, as well as various alkaloids. nih.gov In the laboratory and beyond, pyridine and its derivatives are indispensable. They serve as fundamental building blocks in the synthesis of a vast number of pharmaceuticals and agrochemicals, with over 7,000 drug molecules incorporating this key structural motif. tcichemicals.com The nitrogen atom imparts unique properties to the ring, including basicity, water solubility, and the ability to form hydrogen bonds, which are critical for biological activity. ijres.org

Beyond the life sciences, pyridine scaffolds are integral to the development of advanced materials. They are utilized as ligands in organometallic chemistry for catalysis, in the creation of functional nanomaterials, and in the design of materials with specific optical and electronic properties. nih.gov The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, a property that chemists exploit to create highly functionalized molecules. nih.govijres.org

Overview of Bis-aryl Pyridine Derivatives and their Broad Research Relevance

Bis-aryl pyridines are a class of compounds where two aryl (aromatic) groups are attached to the pyridine core. These derivatives have garnered significant interest due to their versatile applications. The introduction of aryl substituents allows for the fine-tuning of the electronic and steric properties of the pyridine scaffold, leading to a broad spectrum of research relevance. For instance, bis(arylimino)pyridine complexes are used as catalysts in polymerization reactions. cdnsciencepub.com

In materials science, bis-aryl pyridines are investigated for their potential in coordination polymers and metal-organic frameworks (MOFs), where they can act as linkers to create complex, multidimensional structures with applications in gas storage and sensing. mdpi.comrsc.org Furthermore, the photophysical properties of bis-aryl pyridines make them attractive candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. americanelements.comresearchgate.netnih.gov The ability to synthesize both symmetrically and unsymmetrically substituted diaryl pyridines, often through methods like the Suzuki coupling, provides a pathway to a vast library of compounds with tailored properties. ijcce.ac.ir

Specific Research Context of 2,5-Bis(2,3-difluorophenyl)pyridine

While the broader class of bis-aryl pyridines is well-explored, the specific compound 2,5-Bis(2,3-difluorophenyl)pyridine remains a subject of limited dedicated research. However, its structure suggests a deliberate design aimed at leveraging the unique effects of fluorine substitution and positional isomerism.

The introduction of fluorine atoms into aromatic systems is a powerful strategy in medicinal chemistry and materials science. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. Strategically placing fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic attack, a key consideration in drug design. researchgate.net

Furthermore, fluorine substitution can modulate the electronic properties of the aromatic ring. The presence of fluorine can increase the oxidation potential of the system and influence its reactivity. researchgate.net From a conformational standpoint, fluorine can engage in non-covalent interactions, including hydrogen bonds and multipolar interactions, which can affect how a molecule binds to a biological target or assembles in a crystal lattice. researchgate.net The introduction of multiple fluorine atoms, as seen in the difluorophenyl groups of the target compound, can lead to even more pronounced effects on properties like thermostability and chemical resistance. researchgate.net

This, in turn, influences a wide range of characteristics, from the compound's crystal packing and melting point to its photophysical properties and reactivity. acs.org For example, studies on different positional isomers of pyridine-based dyes for solar cells have shown that the attachment point significantly affects the device's power conversion efficiency. semanticscholar.org Similarly, the position of substituents on the pyridine ring can alter the secondary structure and morphology of resulting polymer micelles. americanelements.com The 2,5-substitution pattern in 2,5-Bis(2,3-difluorophenyl)pyridine is known to be a challenging but desirable motif in the synthesis of pharmaceuticals and agrochemicals. orgsyn.org The specific placement of the difluorophenyl groups at the 2- and 5-positions will define the molecule's dipole moment, its potential for intermolecular interactions, and its suitability for various applications, making a detailed study of its properties a valuable academic pursuit.

Compound and Property Tables

Table 1: Chemical Identity of Featured Compound

Compound NameCAS Registry NumberMolecular FormulaStructure
2,5-Bis(2,3-difluorophenyl)pyridineNot AvailableC₁₇H₉F₄N

Table 2: Related Diarylated Pyridine Compounds

Compound NameCAS Registry NumberApplication/Research Focus
2,5-Bis(3,5-difluorophenyl)pyridine1627313-24-9Organic synthesis intermediate. orgsyn.org
(2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate864163-80-4Photoredox catalyst, OLED dopant. tcichemicals.comresearchgate.net
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridineNot AvailableIntermediate for iridium complexes.
2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridineNot AvailableLiquid crystal research. cdnsciencepub.com

Table 3: Influence of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionRationale
Metabolic Stability Generally IncreasedThe strong C-F bond is resistant to cleavage by metabolic enzymes. researchgate.net
Lipophilicity Increased (especially with CF₃ groups)Fluorine is more lipophilic than hydrogen. researchgate.net
Binding Affinity Can be EnhancedFluorine can participate in favorable interactions (e.g., hydrogen bonds, dipolar interactions) with biological targets. researchgate.net
Acidity/Basicity Can be AlteredThe high electronegativity of fluorine withdraws electron density, affecting the pKa of nearby functional groups.
Conformation Can be InfluencedSteric and electronic effects of fluorine can favor specific molecular geometries. researchgate.net

Properties

Molecular Formula

C17H9F4N

Molecular Weight

303.25 g/mol

IUPAC Name

2,5-bis(2,3-difluorophenyl)pyridine

InChI

InChI=1S/C17H9F4N/c18-13-5-1-3-11(16(13)20)10-7-8-15(22-9-10)12-4-2-6-14(19)17(12)21/h1-9H

InChI Key

JJRZMDLPSWTWNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C3=C(C(=CC=C3)F)F

Origin of Product

United States

Synthetic Methodologies for 2,5 Bis 2,3 Difluorophenyl Pyridine and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions for Diarylpyridine Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of carbon-carbon bonds between aromatic rings, providing a versatile and powerful tool for the synthesis of 2,5-diarylpyridines. chemicalbook.comlibretexts.org These reactions offer a direct method for linking aryl groups to the pyridine (B92270) core, starting from readily available halogenated pyridines.

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of biaryl compounds, including 2,5-diarylpyridines. libretexts.org This reaction typically involves the palladium-catalyzed coupling of a dihalogenated pyridine with an arylboronic acid in the presence of a base. chemicalbook.combeilstein-journals.org For the synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine, a 2,5-dihalopyridine, such as 2,5-dibromopyridine (B19318) or 2,5-dichloropyridine, would be reacted with 2,3-difluorophenylboronic acid. fishersci.canih.gov

The general catalytic cycle involves the oxidative addition of the dihalopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the diarylpyridine and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

A typical procedure for a related diarylpyridine synthesis involves the use of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. researchgate.net Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.netgoogle.com The reaction is often carried out in a solvent mixture such as toluene (B28343)/water or dioxane/water. researchgate.net

For the synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine, the reaction would proceed as follows:

Figure 1: General scheme for the Suzuki-Miyaura synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine.

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 2,5-diarylpyridines. These alternatives can be advantageous depending on the substrate scope, functional group tolerance, and availability of starting materials.

Stille Coupling: This reaction pairs a dihalopyridine with an organostannane reagent (e.g., an aryltributyltin compound). wikipedia.orgorganic-chemistry.orgthermofisher.com The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.orgthermofisher.com

Negishi Coupling: In this method, an organozinc reagent is coupled with a dihalopyridine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Negishi coupling is highly effective for the formation of C-C bonds and can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Hiyama Coupling: This reaction utilizes an organosilane reagent in the presence of a fluoride (B91410) source to activate the silicon-carbon bond for transmetalation to the palladium center. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It offers an alternative to boronic acids and organostannanes, with the byproducts of the reaction being environmentally benign. wikipedia.orgnih.gov

Precursor Synthesis and Regioselective Functionalization Strategies

The successful synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine is contingent on the availability of the necessary precursors: a 2,5-dihalogenated pyridine and 2,3-difluorophenylboronic acid.

Synthesis of 2,5-Dihalogenated Pyridine Precursors:

2,5-Dibromopyridine: This precursor can be synthesized from 2-aminopyridine (B139424) through a Sandmeyer-type reaction. The process involves the diazotization of 2-amino-5-bromopyridine (B118841) with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of a bromine atom. chemicalbook.comgoogle.comgoogle.com Another route involves the bromination of 2-hydroxypyridine. patsnap.com

2,5-Dichloropyridine: This compound can be prepared by the chlorination of pyridine with strong chlorinating agents. ontosight.ai Alternative methods include starting from 2-aminopyridine or the reduction of 2,3,6-trichloropyridine. google.com

Synthesis of 2,3-Difluorophenylboronic Acid:

2,3-Difluorophenylboronic acid is a commercially available reagent. chembk.comontosight.aichemicalbook.com Its synthesis typically involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Regioselective Functionalization:

In the synthesis of unsymmetrical 2,5-diarylpyridines, regioselective functionalization of the dihalopyridine is critical. For 2,5-dihalopyridines, the C2 position is generally more reactive towards oxidative addition in palladium-catalyzed couplings than the C5 position. This inherent reactivity difference can be exploited to first introduce an aryl group at the C2 position, followed by a second coupling at the C5 position.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity in 2,5-Bis(2,3-difluorophenyl)pyridine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling

ParameterOptions and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃. The choice can influence reaction rate and efficiency. researchgate.netrsc.org
Ligand Phosphine-based ligands (e.g., PPh₃, XPhos, SPhos) are common. The ligand affects catalyst stability and reactivity. rsc.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu. The strength and nature of the base can significantly impact the reaction outcome.
Solvent Toluene, dioxane, DMF, often with water as a co-solvent. The solvent system affects solubility and reaction kinetics.
Temperature Typically ranges from room temperature to reflux, depending on the reactivity of the substrates.

For the synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine, the electron-withdrawing nature of the fluorine atoms on the boronic acid might necessitate more forcing reaction conditions or the use of highly active catalyst systems to achieve good yields. mit.edu Careful screening of the parameters listed in Table 1 would be necessary to identify the optimal conditions for this specific transformation.

Green Chemistry Approaches and Sustainable Methodologies in Diarylated Pyridine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis of diarylated pyridines in several ways.

Use of Greener Solvents: Traditional solvents like toluene and dioxane can be replaced with more sustainable alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. researchgate.netnsf.govnih.gov In some cases, reactions can be performed in water or even under solvent-free conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. researchgate.netshd-pub.org.rsmdpi.comrsc.org This technique is well-suited for high-throughput synthesis and optimization.

Catalyst Efficiency and Recycling: The development of highly active catalysts allows for lower catalyst loadings, reducing the amount of palladium required. Furthermore, research into heterogeneous or recyclable catalyst systems aims to minimize metal contamination in the final product and reduce waste.

By incorporating these green chemistry approaches, the synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine and its analogues can be made more sustainable and efficient.

Structural Elucidation Through X Ray Crystallography

Single Crystal X-ray Diffraction Analysis of 2,5-Bis(2,3-difluorophenyl)pyridine and its Derivatives

Single-crystal X-ray diffraction (SCXRD) has been successfully employed to characterize a range of derivatives incorporating the difluorophenyl-pyridine framework, particularly within complex organometallic structures. nih.goviucr.org While a crystallographic analysis of the parent 2,5-bis(2,3-difluorophenyl)pyridine is not extensively documented in the reviewed literature, detailed structural data are available for its isomers and coordination compounds, such as heteroleptic iridium(III) and platinum(II) complexes. researchgate.netrsc.org

These studies confirm the molecular structures and provide insights into the solid-state behavior of these compounds. nih.goviucr.org For instance, the analysis of cyclometalated iridium(III) complexes reveals a distorted octahedral geometry around the metal center, with the difluorophenyl-pyridine ligands coordinating through both a nitrogen atom from the pyridine (B92270) ring and a carbon atom from a phenyl ring. nih.goviucr.orgresearchgate.net The crystallographic data for these derivatives often show them crystallizing in common crystal systems like monoclinic or orthorhombic, with specific space groups such as P21/c or Pbca. bohrium.comacs.org The precise unit cell parameters and atomic coordinates obtained from SCXRD are fundamental for the detailed structural analyses that follow.

Table 1: Crystallographic Data for Selected Difluorophenyl-Pyridine Derivatives

Compound/Derivative Formula Crystal System Space Group Ref.
Bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) [Ir(C₂₀H₁₆F₂N)₂(C₆H₄NO₂)] Monoclinic P2₁/n nih.goviucr.org
[Ir(dfppy)₂(L1)]·2CH₃OH C₄₇H₄₁F₄IrN₅O₃S₂ Monoclinic P2₁ rsc.org
4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine C₂₂H₁₆FN₃ Monoclinic P2₁/n mdpi.com

Note: dfppy = 2-(2,4-difluorophenyl)-pyridine; L1 = 2-(2-hydroxyphenyl)-4,5-bis[2,5-dimethyl(3-thienyl)]-1H-imidazole.

Detailed Analysis of Molecular Conformation, Bond Lengths, and Torsion Angles

X-ray diffraction data allows for a meticulous examination of the internal geometry of molecules. In derivatives of 2,5-bis(2,3-difluorophenyl)pyridine, a key feature is the relative orientation of the aromatic rings. The phenyl and pyridine rings within a single ligand are typically not perfectly coplanar, exhibiting a slight twist relative to each other. nih.goviucr.org The dihedral angle, or torsion angle, between the mean planes of the linked phenyl and pyridine rings in various cyclometalated iridium complexes has been observed to range from approximately 3.5° to 11.4°. researchgate.net

In more complex systems, such as 4'-substituted terpyridine derivatives, the angle between the central pyridine ring and the attached difluorophenyl ring can be more significant, with values around 28.2° being reported. mdpi.com This twisting is often a result of steric hindrance between adjacent hydrogen atoms or other substituents.

Bond lengths and angles within the aromatic rings are also influenced by the substitution pattern. The presence of highly electronegative fluorine atoms can alter the geometry of the benzene (B151609) ring. Analysis of difluorobenzene fragments shows that the internal C—C—C bond angles at the carbon atoms bearing the fluorine substituents (ipso-carbons) are typically expanded to over 120°, while the angles at the adjacent carbon atoms (ortho-positions) are contracted to less than 120°. dcu.ie For example, in a 2,4-difluorobenzene fragment, the C—C—C angles at the ipso positions are around 123-124°, while the ortho angles contract to approximately 116-118°. dcu.ie The Ir—N and Ir—C bond lengths in cyclometalated complexes are also of significant interest, with Ir—N bonds trans to the cyclometalated carbon atom being characteristically elongated due to a strong trans effect. nih.goviucr.orgresearchgate.net

Table 2: Selected Bond and Torsion Angles in Difluorophenyl-Pyridine Derivatives

Derivative Feature Value Ref.
Bis[3,5-difluoro-2-(pyridin-2-yl)phenyl]iridium(III) Complex Phenyl-pyridyl dihedral angle 3.5 (2)° to 11.4 (2)° researchgate.net
4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine 4'-phenyl to central pyridine dihedral angle 28.2° mdpi.com
Bis{3,5-difluoro-2-[4-(...)]phenyl}(picolinato)iridium(III) Ir—N(picolinate) bond length ~2.16 Å nih.goviucr.org
Bis{3,5-difluoro-2-[4-(...)]phenyl}(picolinato)iridium(III) Ir—N(phenylpyridine) bond length ~2.06 Å nih.goviucr.org
2,4-difluorobenzene fragment C-C-C angle at ipso-F ~123-124° dcu.ie

Investigation of Intermolecular Interactions in the Solid State, including Halogen Bonding, Hydrogen Bonding, and π-π Stacking

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In derivatives of 2,5-bis(2,3-difluorophenyl)pyridine, these interactions include hydrogen bonds, halogen bonds, and π-π stacking. researchgate.netmdpi.com

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C—H···N and C—H···F hydrogen bonds are commonly observed in the crystal structures of its derivatives. mdpi.com In more complex derivatives or co-crystals, stronger hydrogen bonds, such as O-H···N or N-H···O, can play a dominant role in directing the molecular assembly. rsc.orgacs.org

π-π Stacking: The planar aromatic rings of the pyridine and difluorophenyl groups are prone to π-π stacking interactions. These can occur in a face-to-face or an offset (displaced) fashion. In some iridium complexes, offset π-stacking is observed between the dfppy ligands of neighboring molecules, with centroid-to-centroid distances of around 3.7 Å and plane-to-plane distances of approximately 3.2 Å. researchgate.net The substitution pattern on the phenyl rings can influence the nature of these interactions, with fluorinated phenyl rings (πF) interacting with other fluorinated or non-fluorinated (πH) rings. mdpi.commdpi.com The interplay of these interactions is often analyzed quantitatively using Hirshfeld surface analysis. researchgate.netbohrium.comacs.org

Table 3: Common Intermolecular Interactions in Difluorophenyl-Pyridine Derivative Crystals

Interaction Type Description Typical Distance/Geometry Ref.
Hydrogen Bonding C—H···N/F interactions between adjacent molecules. - mdpi.com
Hydrogen Bonding O—H···N/N—H···O in complexes with appropriate functional groups. Forms supramolecular chains. rsc.orgacs.org
Halogen Bonding Interaction between an electrophilic halogen (F) and a nucleophile (e.g., O). - rsc.orgnih.gov
π-π Stacking Offset stacking between difluorophenyl-pyridine ligands. Centroid-centroid: ~3.7 Å; Plane-to-plane: ~3.2 Å researchgate.net

Elucidation of Crystal Packing Motifs and Supramolecular Assembly

In the crystal structures of difluorophenyl-pyridine derivatives, several distinct packing patterns have been identified. For instance, the introduction of fluorine substituents into 4'-phenyl-terpyridine derivatives was shown to disrupt a simple herringbone assembly, promoting instead a layer-like packing arrangement. mdpi.com This change was driven by a combination of π-stacking between pairs of fluorinated phenyl rings and C—H···N hydrogen bonding. mdpi.com

In other cases, hydrogen bonds are the primary drivers of the supramolecular structure. Heteroleptic Ir(III) complexes have been observed to form one-dimensional supramolecular chains linked by O—H···N hydrogen bonds between the ligands and solvent molecules. rsc.org In some instances, these chains can adopt a helical conformation, with both right- and left-handed helices present in the crystal packing. rsc.org The self-assembly can also lead to more complex networks, where ionic interactions, hydrogen bonds, and π-stacking combine to create robust three-dimensional architectures. acs.org The final supramolecular structure is thus highly dependent on the specific substitution pattern of the ligand, the presence of other coordinating species or solvent molecules, and the subtle interplay of various non-covalent interactions. rsc.orgbeilstein-journals.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

DFT has become a important method in computational chemistry for investigating the electronic and nuclear structure of molecules in their ground state. nih.gov By focusing on the spatially varying electron density, DFT offers a versatile and widely applicable approach to understanding multi-electron systems. nih.gov For complex organic molecules like 2,5-Bis(2,3-difluorophenyl)pyridine, DFT calculations provide valuable data on optimized geometry, electronic properties, and various molecular parameters. nih.govacs.org

The optimization of a molecule's geometry is a fundamental step in computational analysis, aiming to find the most stable three-dimensional arrangement of its atoms, which corresponds to a minimum energy state. nih.govd-nb.info For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional combined with a suitable basis set like 6-311G(d,p), are employed to predict geometric parameters such as bond lengths and angles. d-nb.infoacs.org

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the optical properties, chemical stability, and reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level reflects its electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that helps determine a molecule's electrical transport properties, chemical reactivity, and kinetic stability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates higher reactivity and a greater ease of intramolecular charge transfer. nih.gov

For a related parent molecule, 3-bromo-5-(2,5-difluorophenyl)pyridine, the calculated HOMO and LUMO energies were -5.097 eV and -0.692 eV, respectively, resulting in a significant energy gap of 4.405 eV. semanticscholar.org This large gap points to its high stability. semanticscholar.org In derivative compounds where electron-donating or electron-withdrawing groups are introduced, the energy gap can be significantly reduced, indicating altered electronic properties. semanticscholar.org For instance, in a series of designed molecules based on a similar core structure, the energy gap was narrowed to as low as 2.212 eV. semanticscholar.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Related Pyridine Derivative and its Modified Forms

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Parent Molecule (R)-5.097-0.6924.405
Derivative 1-4.978-2.1692.809
Derivative 2-5.011-2.3112.700
Derivative 3-4.899-2.3122.587
Derivative 4-5.023-2.4332.590
Derivative 5-4.789-2.4872.302
Derivative 6-4.699-2.4872.212

Data sourced from a computational study on related pyridine derivatives. semanticscholar.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of a molecule towards charged reactants. uni-muenchen.de It is visualized by mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.deacs.org This map helps to identify the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack. researchgate.net For instance, in pyridine-containing compounds, the nitrogen atom often exhibits a region of negative electrostatic potential, making it a likely site for interaction with positive charges or electrophiles. mdpi.com The distribution and intensity of these potential regions are influenced by the substituents on the aromatic rings. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular interactions, charge transfer, and conjugative effects within a molecule. semanticscholar.orgmdpi.com It provides a quantitative measure of the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. semanticscholar.orgmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption of light by a molecule. acs.orgnih.gov

This method has been successfully applied to various pyridine derivatives to explain their vertical electronic transitions. acs.orgscience.gov The calculated absorption maxima (λmax) and oscillator strengths (f) can be compared with experimental data to validate the computational model and provide a deeper understanding of the nature of the electronic transitions. d-nb.infomdpi.com For example, a study on a related pyridine derivative used the TD-DFT/B3LYP/6-311+G(d,p) level of theory to analyze its UV-Vis spectrum. acs.org

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.govmaterialsciencejournal.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate theoretical NMR chemical shifts (¹H and ¹³C). nih.gov These calculated shifts can be correlated with experimental values to aid in the structural elucidation of complex molecules. nih.govacs.org

IR Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule. sibran.ru These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. nih.govscience.gov

UV-Vis Spectra: As mentioned in the previous section, TD-DFT is the method of choice for simulating UV-Vis spectra. nih.govscience.gov The calculated electronic transitions can be assigned to specific molecular orbital excitations, such as HOMO → LUMO transitions, providing insight into the electronic structure and optical properties of the molecule. d-nb.info

The strong agreement often found between theoretical predictions and experimental results for related compounds underscores the reliability of computational chemistry in characterizing molecules like 2,5-Bis(2,3-difluorophenyl)pyridine. acs.orgacs.org

Computational Exploration of Non-Covalent Interactions and Their Role in Molecular Recognition

The supramolecular architecture and molecular recognition capabilities of 2,5-Bis(2,3-difluorophenyl)pyridine are profoundly influenced by a complex network of non-covalent interactions. Computational chemistry provides powerful tools to dissect and quantify these subtle forces, offering insights into the molecule's structure, stability, and interaction preferences. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are instrumental in elucidating the nature and strength of these interactions. rsc.orgmdpi.com

Theoretical studies on related pyridine derivatives reveal that weak intermolecular forces, including hydrogen bonds, halogen bonds, and π-stacking interactions, are pivotal in governing their crystal packing and molecular assembly. rsc.orgnih.gov For a molecule like 2,5-Bis(2,3-difluorophenyl)pyridine, the interplay between the electron-deficient pyridine ring, the electron-rich difluorophenyl rings, and the highly electronegative fluorine atoms creates a unique electronic landscape ripe for diverse non-covalent bonding.

Detailed Research Findings

Computational analyses, particularly those employing DFT, allow for the precise calculation of interaction energies between molecular dimers or fragments, revealing the most stable configurations. rsc.org In analogous systems, π-π stacking interactions, involving the pyridine and phenyl rings, are often identified as major stabilizing forces. rsc.org The presence of fluorine atoms introduces the possibility of C–H···F hydrogen bonds and potentially C–F···π or halogen-halogen interactions, which can significantly influence molecular conformation and packing.

The table below presents typical interaction energies for various non-covalent interactions observed in structurally similar aromatic and heterocyclic compounds, as quantified by methods like PIXEL and DFT calculations. These values provide a reference for understanding the relative strengths of the forces at play in the stabilization of the molecular structure.

Interaction TypeTypical Stabilization Energy (kcal/mol)Key Contributing Moieties
π-π Stacking (Hetero anti-parallel)-9.0 to -11.0Pyridine Ring, Phenyl Ring
C–H···N Hydrogen Bond-1.5 to -4.0Phenyl C-H, Pyridine Nitrogen
C–H···F Hydrogen Bond-0.5 to -2.5Phenyl C-H, Fluorine Atom
Halogen···π Interaction-1.0 to -3.0Fluorine Atom, Aromatic Ring

This table is illustrative, compiled from findings on similar molecular systems. rsc.org Energies are highly dependent on the specific geometry and chemical environment.

Furthermore, Hirshfeld surface 2D fingerprint plots provide a quantitative summary of intermolecular contacts. The data below, modeled after analyses of related crystalline organic compounds, illustrates the percentage contribution of the most significant interactions that would be expected to stabilize the crystal structure of 2,5-Bis(2,3-difluorophenyl)pyridine. mdpi.com

Interatomic ContactRelative Contribution (%)
H···H30 - 40
C···H / H···C15 - 25
F···H / H···F10 - 20
C···C5 - 10
N···H / H···N3 - 8
F···C / C···F2 - 7

This table represents typical contributions derived from Hirshfeld surface analyses of similar fluorinated organic molecules and serves as an example of expected values. mdpi.commdpi.com

The specific arrangement of these non-covalent interactions dictates the molecule's approach to molecular recognition. The nitrogen atom in the pyridine ring acts as a primary hydrogen bond acceptor. nih.gov Simultaneously, the difluorophenyl groups, with their electronegative fluorine atoms and π-systems, can engage in a variety of directional interactions. This multi-point binding capability is crucial for recognition events, allowing the molecule to selectively interact with specific sites on a larger biological molecule or to self-assemble into well-defined supramolecular structures. Computational models have shown that such interactions are key to the stability of protein-ligand complexes and can contribute significantly to binding energy. nih.govmdpi.com

Coordination Chemistry and Ligand Applications of 2,5 Bis 2,3 Difluorophenyl Pyridine

Design Principles for Metal-Binding Sites and Coordination Modes in Diarylpyridines

The design of ancillary ligands is a crucial aspect of modifying the structural and reactivity properties of metal complexes. wiley.com In the case of diarylpyridines, the arrangement of the aryl groups on the pyridine (B92270) ring significantly influences the ligand's coordination behavior and the resulting complex's properties. The substitution pattern dictates the steric hindrance around the metal center and the electronic nature of the ligand.

For instance, 2,5-disubstituted pyridines, such as 2,5-dimesitylpyridine, are designed to overcome the steric pressures often associated with 2,6-disubstituted variants. nih.gov This design allows for good binding ability to a range of transition metals in various oxidation states. nih.gov The coordination of polydentate ligands to a metal ion often results in the formation of stable five- or six-membered rings. biointerfaceresearch.com The planarity and stability of these chelate rings can be enhanced by delocalized π-bonding, a common feature in ligands like pyridine. biointerfaceresearch.com

The electronic properties of the metal complex can be fine-tuned by introducing different substituents on the ligand. The stability of metal complexes is influenced by the size and charge of the metal ion and the ligand, following the hard and soft acid-base principle. biointerfaceresearch.com The rich coordination chemistry of pyridine-type ligands has been instrumental in incorporating a variety of metal ions into functional materials. acs.org

Synthesis and Characterization of Metal Complexes utilizing 2,5-Bis(2,3-difluorophenyl)pyridine as a Ligand or Precursor

The synthesis of metal complexes involving 2,5-bis(2,3-difluorophenyl)pyridine and its derivatives often involves the reaction of the ligand with a suitable metal precursor. Characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction.

Iridium(III) Complexes Incorporating Difluorophenylpyridine Ligands (Cyclometalated and Ancillary Ligands)

Iridium(III) complexes are of particular interest due to their applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). st-andrews.ac.ukmdpi.com The synthesis of these complexes often involves a two-step process starting with the reaction of iridium(III) chloride with the cyclometalated ligand to form a dimer, which then reacts with an ancillary ligand to yield the final monomeric complex. mdpi.com

Heteroleptic tris-cyclometalated iridium(III) complexes containing both 2-phenylpyridine (B120327) (ppy) and its difluorinated analogue (F2-ppy) have been synthesized to tune the emission properties. jkps.or.kr The replacement of ppy with F2-ppy leads to a larger HOMO-LUMO gap, resulting in a blue shift of the emission wavelength. jkps.or.kr For instance, the emission wavelengths of Ir(ppy)3, Ir(ppy)2(F2-ppy), Ir(ppy)(F2-ppy)2, and Ir(F2-ppy)3 are 514, 502, 495, and 474 nm, respectively. jkps.or.kr

The introduction of fluorine atoms into the phenylpyridine ligands generally stabilizes the highest occupied molecular orbital (HOMO) energy levels of the resulting iridium(III) complexes. mdpi.com This stabilization leads to higher energy emission compared to their non-fluorinated counterparts. mdpi.com The molecular structure of these complexes typically exhibits a distorted octahedral coordination geometry around the iridium(III) center. acs.org

A series of cationic iridium(III) complexes with the general formula [Ir(C^N)2(pim)]+ (where C^N is a cyclometalating ligand like 2-(2,4-difluorophenyl)pyridinato (dFppy) and pim is a 2-(2-pyridyl)imidazole derivative) have been synthesized. acs.org These complexes exhibit blue-shifted phosphorescence compared to the well-known [Ir(ppy)2(bpy)]+. acs.org

Exploration of Other Transition Metal Complexes (e.g., Ag(I), Fe(II), Pt(II), Th(IV), U(IV))

Beyond iridium, 2,5-bis(2,3-difluorophenyl)pyridine and related ligands have been used to form complexes with a variety of other transition metals.

Silver(I) Complexes: A silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, [Ag(CF3SO3)(C10H6F2N2)2], has been synthesized and characterized. nih.gov The Ag(I) center adopts a highly distorted trigonal–planar coordination geometry. nih.gov

Platinum(IV) Complexes: The first series of tris-chelated Pt(IV) complexes bearing cyclometalated aryl-N-heterocyclic carbene (NHC) ligands and a cyclometalated 2-arylpyridine, including 2-(2,4-difluorophenyl)pyridine (B1338927) (dfppy), have been reported. nih.govacs.org These complexes have the general formula [Pt(trz)2(C^N)]+ and exhibit a mer arrangement of the metalated aryl groups. nih.govacs.org

Thorium(IV) and Uranium(IV) Complexes: A series of pyridine dipyrrolide actinide(IV) complexes, including (MesPDPPh)AnCl2(THF) and An(MesPDPPh)2 (where An = Th, U), have been prepared. nih.gov The characterization of these complexes confirmed the formation of both mono- and bis-ligated species. nih.gov Uranyl complexes with pyridine dipyrrolide ligands have also been synthesized and characterized, revealing distorted octahedral geometries. nih.gov

Iron(II) and Cobalt(II) Complexes: The coordination of 2,5-dimesitylpyridine has been shown to support mono- and dinuclear divalent cobalt complexes. nih.gov Iron(II) siloxane complexes have also been synthesized through the reaction of silanetriol with Fe[N(SiMe3)2]2. researchgate.net

Photophysical Properties of Metal Complexes Incorporating the Ligand

The photophysical properties of metal complexes containing 2,5-bis(2,3-difluorophenyl)pyridine and its derivatives are of significant interest for applications in light-emitting devices and sensors. These properties are largely determined by the nature of the metal, the ligand, and the coordination geometry.

Luminescence and Phosphorescence Characteristics (Emission Wavelength, Quantum Yield, Excited-State Lifetimes)

Iridium(III) complexes featuring difluorophenylpyridine ligands are known for their tunable luminescence. The emission color can be shifted from green to blue by increasing the number of fluorine substituents on the phenylpyridine ligand. jkps.or.kr For example, heteroleptic iridium complexes with 2-(2,4-difluorophenyl)pyridine (F2-ppy) and a coumarin-based ancillary ligand show emission in the range of 560 to 610 nm. nih.gov

The photoluminescence quantum yields (ΦPL) of these complexes can be quite high. For instance, an iridium complex combining the electron-deficient 2,4-difluorophenylpyridine (dFppy) ligand with a rigid biimidazole ancillary ligand can achieve a ΦPL of 90% in acetonitrile, emitting deep blue light. st-andrews.ac.uk The excited-state lifetimes of iridium(III) complexes with difluorophenylpyridine ligands can range from microseconds to nanoseconds. rsc.org

The following table summarizes the photophysical data for selected iridium(III) complexes:

ComplexEmission Wavelength (nm)Quantum Yield (%)Excited-State Lifetime (µs)
Ir(ppy)3514--
Ir(ppy)2(F2-ppy)502--
Ir(ppy)(F2-ppy)2495--
Ir(F2-ppy)3474--
[Ir(dfppy)2(e-bpy)]PF655210.21.4
[Ir(dFppy)2(fptz)]460, 489--

The silver(I) complex [Ag(CF3SO3)(C10H6F2N2)2] exhibits a strong and broad emission band from 400 nm to 550 nm in solution, with a photoluminescence quantum efficiency of approximately 0.2. nih.gov Platinum(IV) complexes with 2-(2,4-difluorophenyl)pyridine show long-lived phosphorescence in the blue to yellow range, with quantum yields up to 0.34 in solution and 0.77 in a rigid matrix at room temperature. nih.gov

Mechanistic Studies of Excited State Dynamics and Energy Transfer Pathways

The photophysical properties of these metal complexes are governed by the dynamics of their excited states. researchgate.net In many iridium(III) complexes, the lowest energy excited state is a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) states. ucentral.cl The introduction of electron-withdrawing fluorine atoms on the phenylpyridine ligand can lower the energy of the metal's d-orbitals, leading to a blue shift in the MLCT absorption and emission. jkps.or.kr

In heteroleptic iridium(III) complexes, energy transfer can occur from a ligand with a higher energy excited state to one with a lower energy excited state. jkps.or.kr For complexes of the type [Ir(C^N)2(N^N)]+, the highest occupied molecular orbital (HOMO) is typically located on the metal and the cyclometalating C^N ligands, while the lowest unoccupied molecular orbital (LUMO) is on the ancillary N^N ligand. acs.org This leads to MLCT, ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) electronic transitions. acs.org

Time-resolved spectroscopic techniques are crucial for understanding the complex interplay between different excited states and their deactivation pathways. ucentral.cl For example, in some iridium(III) complexes, a complex interplay between 3MLCT/3LLCT and 3LC states has been observed at room temperature. ucentral.cl Ultrafast spectroscopy is essential for probing the rapid relaxation processes in transition metal complexes, such as intersystem crossing and structural changes. riken.jp

Influence of Ligand Modification and Metal Center on Tunable Photophysical Behavior

The photophysical properties of coordination compounds containing phenylpyridine-type ligands are highly tunable, a feature that is critical for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. This tunability arises from the ability to modify the electronic structure of the complex by altering the ligand framework or changing the central metal ion. The use of 2,5-Bis(2,3-difluorophenyl)pyridine and related fluorinated ligands provides a clear illustration of these principles.

The introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring of cyclometalating ligands is a well-established strategy for tuning emission colors. analis.com.myrsc.org These substituents stabilize the highest occupied molecular orbital (HOMO), which is often localized on the metal center and the phenyl ring of the cyclometalating ligand. analis.com.myrsc.org This stabilization leads to an increase in the HOMO-LUMO energy gap without significantly affecting the lowest unoccupied molecular orbital (LUMO), which is typically centered on the ancillary or diimine ligands. rsc.org The result is a blue-shift in the emission wavelength, moving the emitted light towards the higher-energy end of the spectrum. analis.com.myresearchgate.net For instance, iridium(III) complexes derived from 2-(2,4-difluorophenyl)pyridine (dfppy) are known to produce complexes with shorter emission wavelengths compared to their non-fluorinated counterparts. rsc.org This effect is demonstrated in the complex [Ir(ppy)₂(bpy)]⁺ (where ppy = 2-phenylpyridine), which emits at 575 nm, whereas the fluorinated analogue derived from 2-(2,4-difluorophenyl)pyridine shows a significantly blue-shifted emission at 514 nm. researchgate.net

The choice of the metal center also plays a crucial role. Platinum(II) complexes, for example, have been synthesized with dianionic 2,5-bis(aryl)-pyridine ligands, which are structurally analogous to 2,5-Bis(2,3-difluorophenyl)pyridine. Detailed photophysical studies of these Pt(II) complexes reveal intense orange luminescence in dichloromethane (B109758) (CH₂Cl₂) solution. researchgate.net The quantum yields (Φ) for these complexes are noteworthy, reaching up to 0.22 in solution at room temperature and showing dramatic increases in rigid environments, such as up to 1.00 in a glassy frozen matrix of CH₂Cl₂:MeOH and up to 0.44 when doped into a PMMA matrix. researchgate.net

The nature of the excited state, which dictates the emission properties, is a mixture of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states. rsc.org In iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, the emission originates from triplet states that are a mix of ³MLCT (from the iridium center to the N^N ancillary ligand) and ³LLCT (from the phenyl rings of the C^N ligand to the N^N ligand). rsc.org This dual character allows for independent tuning of the HOMO and LUMO energies by selecting appropriate substituents for both the cyclometalating (C^N) and ancillary (N^N) ligands, offering precise control over the final emission color. rsc.org

Table 1: Photophysical Data for Selected Metal Complexes with Fluorinated Phenylpyridine Ligands

Complex/Ligand System Metal Center Emission Max (λ_em), nm Quantum Yield (Φ) Conditions Reference
2-(2,4-difluorophenyl)pyridine derivative Ir(III) 514 0.508 Room Temp. researchgate.net
2-phenylpyridine derivative Ir(III) 575 0.065 Room Temp. researchgate.net
2,5-bis(aryl)-pyridine derivatives Pt(II) Orange Luminescence up to 0.22 CH₂Cl₂ Solution researchgate.net
2,5-bis(aryl)-pyridine derivatives Pt(II) Orange Luminescence up to 1.00 Frozen CH₂Cl₂:MeOH Glass researchgate.net
2,5-bis(aryl)-pyridine derivatives Pt(II) Orange Luminescence up to 0.44 PMMA Matrix researchgate.net

This table is generated based on data for structurally related compounds to illustrate the principles discussed.

Electrochemical Behavior and Redox Properties of Coordination Compounds

The electrochemical properties of coordination compounds are fundamental to their application in redox-based processes, including electrocatalysis and electrochemiluminescence. The redox behavior of complexes featuring ligands like 2,5-Bis(2,3-difluorophenyl)pyridine is determined by the interplay between the metal center and the electronic nature of the ligands.

Cyclic voltammetry studies on related complexes provide insight into their redox activity. For platinum(II) complexes with dianionic 2,5-bis(aryl)-pyridine ligands, the electrochemical behavior is characterized by distinct redox events. researchgate.net These complexes typically exhibit reversible, ligand-based first reduction potentials between -2.1 V and -2.3 V. researchgate.net This indicates that the first electron is accepted into an orbital primarily located on the ligand framework. In contrast, the oxidation is an irreversible process centered on the platinum ion, occurring at potentials around +0.8 V. researchgate.net The difference between the first oxidation and reduction potentials provides an estimate of the electrochemical band gap, which for these Pt(II) systems is in the range of 2.8 to 3.0 eV. researchgate.net

The concept of "redox-active" or "non-innocent" ligands is crucial in this context. rsc.orgacs.org In many transition metal complexes, the ligands actively participate in redox processes, storing and releasing electrons. rsc.org For complexes with pincer-type pyridine ligands, it has been shown that reduction processes can be ligand-centered, resulting in the formation of ligand radicals, while oxidation is often metal-centered. acs.org For example, in a series of molybdenum complexes with a 2,6-bis(pyrrolyl)pyridine ligand, one-electron oxidation was found to be a Mo(III) to Mo(IV) transition (metal-centered), whereas subsequent reductions were localized on the pincer ligand. acs.org

This distinction between metal- and ligand-centered redox events is critical. The ability of the 2,5-bis(aryl)pyridine ligand system to accept electrons in its low-lying orbitals, as shown by the reversible reduction waves in Pt(II) complexes, is a key feature of its electrochemical profile. researchgate.net Further reduction waves at very negative potentials have also been observed, which can be attributed to either a second ligand-centered reduction or a metal-centered reduction, depending on the specific ancillary ligands present in the complex. researchgate.net

Table 2: Electrochemical Data for Pt(II) Complexes with 2,5-Bis(aryl)-pyridine Ligands

Property Potential Range / Value Character Reference
First Reduction -2.1 V to -2.3 V Reversible, Ligand-based researchgate.net
Oxidation ~ +0.8 V Irreversible, Pt-centered researchgate.net
Electrochemical Band Gap 2.8 eV to 3.0 eV - researchgate.net

This table is generated based on data for structurally related compounds to illustrate the principles discussed.

Applications in Advanced Functional Materials Research

Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Emitters

The substitution of fluorine atoms on the phenylpyridine ligand framework is a common strategy to blue-shift the emission of iridium(III) phosphorescent emitters and enhance device performance. Complexes like bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) (FIrpic) are archetypal blue emitters in OLEDs. acs.orgnih.gov

Investigation of Device Architecture and Performance Parameters (e.g., External Quantum Efficiency, Color Purity)

There is no specific data available in the searched literature concerning the device architecture or performance parameters (such as External Quantum Efficiency, current efficiency, power efficiency, or CIE color coordinates) of OLEDs that utilize an iridium complex with the 2,5-Bis(2,3-difluorophenyl)pyridine ligand.

Studies on Device Stability and Degradation Pathways in OLED Applications

The operational stability of blue OLEDs is a critical challenge. Degradation mechanisms in devices using fluorinated iridium complexes often involve the dissociation of ligands induced by excitons or charge carriers. aip.org Studies on FIrpic and related complexes have identified the cleavage of ancillary ligands and the potential for defluorination of the C-F bonds on the phenyl ring as significant degradation pathways. rsc.orgresearchgate.net

However, no studies specifically investigating the device stability or degradation pathways of OLEDs employing 2,5-Bis(2,3-difluorophenyl)pyridine complexes could be located. The stability of such a complex would theoretically be influenced by the strength of the iridium-ligand bonds and the chemical stability of the ligand itself under electrical stress, but empirical data is required for a definitive analysis.

Photoredox Catalysis and its Role in Chemical Transformations, including Hydrogen Evolution Reactions

Iridium(III) complexes are powerful photoredox catalysts due to their ability to absorb visible light and engage in single-electron transfer processes. acs.orgtcichemicals.com Complexes with fluorinated ligands, such as [Ir{dF(CF₃)ppy}₂(bpy)]PF₆, are particularly effective in a range of organic transformations and dual catalysis systems. orgsyn.org

The application of iridium complexes as photosensitizers for hydrogen evolution reactions is also a well-researched area. For example, complexes like [Ir(C^N)₂(dCF₃bpy)]PF₆, where the C^N ligand is 2-(2,4-difluorophenyl)pyridine (B1338927), have been shown to be robust photosensitizers for photochemical hydrogen production. researchgate.net

Despite the extensive research in this field, no specific reports on the use of iridium complexes containing the 2,5-Bis(2,3-difluorophenyl)pyridine ligand for either general photoredox catalysis or hydrogen evolution reactions were found.

Research into Sensors and Bioimaging Applications Based on Luminescent Properties

The intense and long-lived luminescence of iridium(III) complexes makes them attractive candidates for developing chemical sensors and probes for bioimaging. nih.gov Their emission properties can be sensitive to the local environment, allowing for the detection of various analytes. Cationic iridium(III) complexes, in particular, have been explored for their ability to permeate cell membranes and stain cellular components, offering applications in live-cell imaging. scispace.com

While the general class of phosphorescent heavy-metal complexes is widely studied for these purposes, there is no available research that specifically employs complexes of 2,5-Bis(2,3-difluorophenyl)pyridine for sensing or bioimaging applications.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs) for Material Applications

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional ligands, such as those based on pyridine (B92270), can impart specific properties like luminescence or catalytic activity to the resulting framework. Various bis(pyridyl) and dicarboxylate-pyridine ligands have been used to construct CPs and MOFs with diverse structures and functions, including sensing. mdpi.comrsc.orgrsc.org

A thorough search of the available literature did not yield any examples of 2,5-Bis(2,3-difluorophenyl)pyridine being used as a ligand for the synthesis of coordination polymers or metal-organic frameworks.

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Antiproliferative and Cytotoxic Evaluation of Pyridine (B92270) Derivatives

While direct studies on the antiproliferative and cytotoxic effects of 2,5-Bis(2,3-difluorophenyl)pyridine are not found in the reviewed literature, the broader class of pyridine derivatives is a significant area of cancer research. nih.govnih.gov Pyridone heterocycles, for instance, are prominent scaffolds in medicinal chemistry recognized for their versatile pharmacological properties, including significant anticancer activity. nih.gov The pyridine nucleus is a core component of many natural products and approved drugs, and its derivatives are explored for numerous therapeutic applications, including as anticancer agents. nih.govnih.gov

There is no specific data regarding the cell line specificity, potency, or IC₅₀ values for 2,5-Bis(2,3-difluorophenyl)pyridine. However, studies on other pyridine-containing molecules demonstrate a wide range of potencies and selectivities.

For example, a series of pyridine-bridged analogues of Combretastatin-A4 (CA-4) showed cytotoxicities that varied significantly based on the substitution patterns on the phenyl rings. acs.orgnih.gov Some of these analogues exhibited potent, low nanomolar IC₅₀ values against human cancer cell lines such as MDA-MB-231 (breast), A549 (lung), and HeLa (cervical). acs.orgnih.gov For instance, analogue 4s showed IC₅₀ values of 0.0046 µM, 0.044 µM, and 0.0014 µM against MDA-MB-231, A549, and HeLa cells, respectively. nih.gov

In another study, novel 3-cyano-2-substituted pyridines were evaluated, with compound 9a showing an IC₅₀ of 2.04 µM against the MCF-7 breast cancer cell line, which was more potent than the reference drug 5-FU. semanticscholar.org This compound was found to be less cytotoxic to normal breast epithelial cells (MCF-12a), indicating a degree of selectivity. semanticscholar.org Similarly, pyridine-oxadiazole derivatives have been assessed for cytotoxicity against A549 lung cancer cells, with compound 5k (featuring a 3,5-dichloro substitution) showing a potent IC₅₀ value of 6.99 µM, comparable to 5-fluorouracil. acs.org

Table 1: IC₅₀ Values of Selected Biologically Active Pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyridine-bridged CA-4 analogue (4s)MDA-MB-231 (Breast)0.0046 nih.gov
Pyridine-bridged CA-4 analogue (4s)A549 (Lung)0.044 nih.gov
Pyridine-bridged CA-4 analogue (4s)HeLa (Cervical)0.0014 nih.gov
3-Cyano-2-substituted pyridine (9a)MCF-7 (Breast)2.04 semanticscholar.org
Pyridine-oxadiazole derivative (5k)A549 (Lung)6.99 acs.org

Mechanistic studies for 2,5-Bis(2,3-difluorophenyl)pyridine are absent from the scientific record. However, research on related pyridine derivatives frequently points to interference with the cell cycle and induction of apoptosis as common mechanisms of anticancer action.

For example, certain pyridine-bridged combretastatin (B1194345) analogues were found to be highly effective at arresting the cell cycle in the G2/M phase. acs.orgnih.gov In HeLa cells, treatment with analogues 4h and 4s increased the percentage of cells in the G2/M phase to 73.4% and 70.6%, respectively, compared to 15.7% in untreated cells. acs.orgnih.gov This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics, a known mechanism of CA-4. nih.gov

Other pyridine derivatives have been shown to induce apoptosis through various signaling pathways. A study on 3-cyano-2-substituted pyridines found that the most potent compound induced apoptosis in MCF-7 breast cancer cells and arrested the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases CDK2 and CDK4. semanticscholar.org This was accompanied by an increased expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. semanticscholar.orgmdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at the S or G2/M phase and induce both early and late apoptosis by inhibiting CDK2 and/or CDK9. nih.gov

These findings suggest that a potential mechanism for novel pyridine compounds like 2,5-Bis(2,3-difluorophenyl)pyridine could involve modulation of critical cell cycle checkpoints and activation of apoptotic cell death.

Academic Studies on Antimicrobial Activity against Various Microbial Strains (e.g., bacteria and fungi)

No academic studies detailing the antimicrobial activity of 2,5-Bis(2,3-difluorophenyl)pyridine against bacterial or fungal strains could be located. However, the pyridine scaffold is a well-established core in the development of new antimicrobial agents. nih.govresearchgate.net

Numerous studies have reported on the synthesis of pyridine derivatives with significant antibacterial and antifungal properties. nih.gov For example, a series of newly synthesized pyridine and thienopyridine derivatives exhibited good to strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans. researchgate.net The antimicrobial activity of pyridine-containing compounds is often linked to the specific functional groups attached to the pyridine ring, which can be optimized to enhance potency and spectrum. nih.gov Some imidazo[1,2-a]pyridine-chalcone conjugates have shown activity against various kinetoplastids, which are a group of protozoa. uantwerpen.be Furthermore, certain amidino-substituted imidazo[4,5-b]pyridines displayed moderate activity against E. coli. mdpi.com The inclusion of fluorine atoms in heterocyclic structures is also a known strategy to enhance antimicrobial efficacy. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Difluorophenylpyridine Scaffolds

Specific SAR analysis for 2,5-Bis(2,3-difluorophenyl)pyridine is not available. The following sections discuss general SAR principles for related difluorophenylpyridine scaffolds based on existing literature.

The position and number of fluorine substituents on the phenyl rings of phenylpyridine scaffolds can dramatically influence biological activity. While no data exists for the 2,3-difluoro pattern in the target compound, studies on other isomers provide valuable insights. In iridium(III) complexes, ligands such as 2-(2,4-difluorophenyl)pyridine (B1338927) have been used to create potent anticancer agents. researchgate.net The antiproliferative action of these complexes was found to correspond with the total number of fluorine atoms. researchgate.net

In the design of trovafloxacin, a naphthyridine antibiotic, a 2,4-difluorophenyl group at the N-1 position was crucial for its broad-spectrum antibacterial activity. mdpi.com In general, fluorine substitution can alter a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can enhance biological efficacy. For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, potentially increasing the compound's bioavailability and duration of action.

The spatial arrangement and electronic nature of the aromatic rings and their substituents are critical determinants of activity. In studies of pyridine-bridged CA-4 analogues, the linkage between the two phenyl rings via the pyridine core was paramount. acs.orgnih.gov A three-atom bridge including the pyridine nitrogen was found to be more favorable for cytotoxicity than a longer four-atom bridge. acs.orgnih.gov

The substitution pattern on the phenyl rings is also a key factor. For the pyridine-bridged analogues, a 2,4-dimethoxy substitution on one phenyl ring significantly enhanced antiproliferative activity. acs.orgnih.gov However, shifting the methoxy (B1213986) groups to other positions, such as 2,3-dimethoxy or 3,5-dimethoxy, led to a significant loss of activity. acs.orgnih.gov This highlights that the precise placement of substituents is crucial for optimal interaction with biological targets. For 2,5-Bis(2,3-difluorophenyl)pyridine, the specific 2,5-linkage on the central pyridine and the 2,3-difluoro pattern on the peripheral phenyl rings would define its unique three-dimensional shape and electronic distribution, which would in turn govern its biological profile.

Computational Approaches to Predict Biological Activity and Ligand-Target Binding Interactions

Computational methods are integral to modern drug discovery and development, offering rapid and cost-effective means to predict the biological activity of novel compounds and to elucidate their interactions with biological targets. For a molecule such as 2,5-Bis(2,3-difluorophenyl)pyridine, a variety of computational techniques can be employed to forecast its therapeutic potential and to guide further experimental studies. These approaches range from predicting the absorption, distribution, metabolism, and excretion (ADMET) properties to modeling the specific binding modes within a target protein.

Molecular Docking Simulations

Molecular docking is a prominent computational tool used to predict the preferred orientation of a ligand when bound to a target protein. acs.org This method helps in understanding the binding affinity and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For 2,5-Bis(2,3-difluorophenyl)pyridine, a hypothetical docking study could be performed against a relevant biological target, for instance, a kinase or another enzyme implicated in a disease pathway. The results of such a study would typically include a docking score, which is an estimation of the binding free energy, and a detailed visualization of the binding pose, highlighting key interacting amino acid residues. Molecular modeling studies can confirm that a compound makes the essential binding interactions, which assists in predicting the structural requirements for a detected biological activity. nih.gov

Table 1: Example of Molecular Docking Results for 2,5-Bis(2,3-difluorophenyl)pyridine with a Hypothetical Protein Target

ParameterValue
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-9.8
Interacting Residues
Hydrogen BondGln 85, Asp 167
Pi-Pi StackingPhe 80
Hydrophobic InteractionsVal 34, Leu 78, Ala 150

This table is illustrative and provides an example of the type of data generated from a molecular docking study. The values are not based on experimental results for this specific compound.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties of 2,5-Bis(2,3-difluorophenyl)pyridine. researchgate.net These calculations provide insights into the molecule's geometry, electronic charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). tandfonline.com The HOMO-LUMO energy gap is a crucial parameter that can be correlated with the molecule's reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict the sites on the molecule that are most likely to be involved in electrophilic and nucleophilic interactions, which is valuable for understanding potential binding interactions with a biological target. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. acs.org By developing a QSAR model, it is possible to predict the activity of new molecules, like 2,5-Bis(2,3-difluorophenyl)pyridine, based on their physicochemical properties or calculated molecular descriptors. These models are built using a training set of compounds with known activities and can be used to screen virtual libraries of compounds to identify potential hits for further investigation.

In Silico ADMET Prediction

The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery. Various computational models can be used to estimate these properties for 2,5-Bis(2,3-difluorophenyl)pyridine. For example, Lipinski's rule of five can be applied to assess the compound's drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com More sophisticated models can predict parameters such as aqueous solubility, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes.

Table 2: Example of Predicted ADMET Properties for 2,5-Bis(2,3-difluorophenyl)pyridine

PropertyPredicted ValueCompliance
Molecular Weight305.24 g/mol Yes ( < 500)
LogP4.2Yes ( < 5)
Hydrogen Bond Donors0Yes ( < 5)
Hydrogen Bond Acceptors1Yes ( < 10)
Blood-Brain Barrier PermeabilityLow-
Human Intestinal AbsorptionHigh-

This table is illustrative and provides an example of the type of data generated from an in silico ADMET prediction. The values are not based on experimental results for this specific compound.

Molecular Dynamics (MD) Simulations

To gain a more dynamic understanding of the ligand-target interactions, molecular dynamics simulations can be performed. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com For 2,5-Bis(2,3-difluorophenyl)pyridine, MD simulations could be used to validate the binding poses obtained from molecular docking and to calculate more accurate binding free energies.

Through the application of these and other computational approaches, a comprehensive profile of the potential biological activity and structure-activity relationships of 2,5-Bis(2,3-difluorophenyl)pyridine can be developed, guiding its rational design and optimization as a potential therapeutic agent.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 2,5-Bis(2,3-difluorophenyl)pyridine Derivatives

The synthesis of 2,5-disubstituted pyridines, such as 2,5-Bis(2,3-difluorophenyl)pyridine, traditionally relies on methods that can present challenges in terms of yield, selectivity, and environmental impact. ijarsct.co.in Future research will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly methods for pyridine (B92270) synthesis. ijarsct.co.in This includes the use of greener solvents, solvent-free reactions, and renewable starting materials to minimize the environmental footprint. ijarsct.co.innih.gov For instance, the development of biocatalytic methods, employing enzymes, offers a promising sustainable alternative to traditional chemical synthesis. numberanalytics.com

Modern Catalytic Approaches: Transition metal-catalyzed reactions, such as those using palladium or copper, have shown to improve yields and selectivity in the synthesis of pyridine derivatives. numberanalytics.com Future work could explore novel catalysts, including gold(I)-catalyzed cycloisomerization, which has been successfully used for other 2,5-disubstituted pyridines. researchgate.net Multicomponent reactions (MCRs) are also gaining traction as a sustainable strategy for constructing pyridine-based structures due to their efficiency and atom economy. bohrium.com

Photochemistry and Photoredox Catalysis: Light-driven reactions offer unique advantages for the selective synthesis of pyridine derivatives, often proceeding with high efficiency and functional group tolerance under mild conditions. ijarsct.co.in The application of photoredox catalysis could open new pathways for the synthesis of 2,5-Bis(2,3-difluorophenyl)pyridine and its analogues.

A comparison of potential synthetic strategies is presented in the table below:

Synthetic Method Potential Advantages Key Research Focus
Green Chemistry Reduced environmental impact, use of renewable resources. ijarsct.co.innih.govDevelopment of biocatalysts and solvent-free reaction conditions. ijarsct.co.innumberanalytics.com
Modern Catalysis Improved yields and selectivity. numberanalytics.comExploration of novel metal catalysts and multicomponent reactions. researchgate.netbohrium.com
Photochemistry High efficiency, functional group tolerance, mild conditions. ijarsct.co.inApplication of photoredox catalysis for novel bond formations. ijarsct.co.in

Development of Advanced In-Situ Characterization Techniques for Complex Systems

To fully understand the properties and behavior of materials incorporating 2,5-Bis(2,3-difluorophenyl)pyridine, particularly in electronic and optoelectronic applications, the development of advanced in-situ characterization techniques is crucial. These techniques allow for the real-time observation of material properties under operational conditions. jos.ac.cnresearching.cn

Future research in this area should focus on:

In-situ/Operando Microscopy: Techniques like in-situ atomic force microscopy (AFM) and optical microscopy can provide real-time information on the crystallization and morphology of thin films, which are critical for the performance of organic electronic devices. researching.cnjos.ac.cn These non-invasive methods are particularly suitable for studying the dynamic assembly of organic molecules without causing damage. jos.ac.cn

In-situ/Operando Spectroscopy: Spectroscopic techniques are powerful tools for probing the electronic structure and charge carrier dynamics of materials during device operation. jos.ac.cn In-situ X-ray diffraction, for example, can be used to monitor the structural changes in organic thin films during fabrication and operation, correlating them directly with electrical properties. researchgate.net

Liquid-Phase and Interfacial Characterization: For applications in bioelectronics or sensors operating in liquid environments, techniques like in-situ electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM) are needed to probe the local electronic and structural properties at the semiconductor-electrolyte interface. researching.cn

The table below outlines key in-situ techniques and their potential applications:

In-Situ Technique Information Gained Relevance to 2,5-Bis(2,3-difluorophenyl)pyridine Systems
Atomic Force Microscopy (AFM) Real-time crystal growth, morphology. jos.ac.cnOptimizing thin-film deposition for electronic devices.
Optical Microscopy Crystallization process, thin-film growth. researching.cnUnderstanding and controlling film formation.
X-ray Diffraction (XRD) Structural changes, crystallinity. researchgate.netCorrelating structure with electronic performance.
Electrochemical Strain Microscopy (ESM) Local electronic and strain properties in liquids. researching.cnCharacterizing performance in bioelectronic sensors.

Rational Design of New Derivatives for Tunable Electronic, Optical, and Biological Properties

The core structure of 2,5-Bis(2,3-difluorophenyl)pyridine offers a versatile scaffold for the rational design of new derivatives with tailored properties. The introduction of fluorine atoms, in particular, is known to influence the electronic properties, stability, and biological activity of molecules. uni-muenster.deacs.org

Future design strategies will likely involve:

Tuning Electronic and Optical Properties: By systematically modifying the substituents on the pyridine ring or the phenyl groups, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This is critical for optimizing electron injection and transport in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net

Enhancing Biological Activity: Fluorinated pyridine derivatives have shown promise in various biological applications, including as potential anticancer and antimicrobial agents. scispace.comnih.gov The strategic placement of functional groups can enhance the interaction of these molecules with biological targets. nih.gov For example, the introduction of groups like -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of some pyridine derivatives. nih.gov

Improving Material Properties: The design of new derivatives can also focus on improving material properties such as solubility, thermal stability, and processability, which are crucial for the fabrication of high-performance devices.

The table below summarizes the potential effects of different functional groups on the properties of 2,5-Bis(2,3-difluorophenyl)pyridine derivatives:

Functional Group Potential Effect Target Application
Electron-withdrawing groups Lowered LUMO, improved electron transport. researchgate.netOrganic electronics (e.g., OLEDs).
Electron-donating groups Raised HOMO, altered optical properties.Luminescent materials, sensors.
Bioactive moieties Enhanced interaction with biological targets. nih.govPharmaceuticals, agrochemicals.
Solubilizing groups Improved processability and film formation.Solution-processed electronics.

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers for Novel Applications

Pyridine-based ligands are widely used in coordination chemistry to form stable complexes with a variety of metal ions. The nitrogen atom in the pyridine ring of 2,5-Bis(2,3-difluorophenyl)pyridine can act as a coordination site, opening up possibilities for the synthesis of novel metal complexes with interesting properties and applications.

Future research in this area could explore:

Complexes with Transition Metals: The coordination of 2,5-Bis(2,3-difluorophenyl)pyridine to transition metals like iridium(III), platinum(II), and cobalt(II) could lead to the development of new phosphorescent materials for OLEDs, catalysts, and magnetic materials. bohrium.commdpi.comresearchgate.netrsc.org

Supramolecular Assemblies: The use of this ligand in the construction of supramolecular structures through coordination-driven self-assembly could lead to the formation of functional materials with applications in sensing, catalysis, and molecular recognition. researchgate.net

Redox-Active Complexes: The combination of the redox-active pyridine ligand with suitable metal centers could result in complexes with interesting electrochemical properties, potentially applicable in catalysis or energy storage. acs.org

The table below lists potential metal centers and the resulting applications of their complexes with 2,5-Bis(2,3-difluorophenyl)pyridine:

Metal Center Potential Application of the Complex Key Research Focus
Iridium(III) Phosphorescent emitters for OLEDs, photocatalysts. mdpi.comrsc.orgSynthesis and photophysical characterization.
Platinum(II) Luminescent materials, anticancer agents. bohrium.comDesign of complexes with specific geometries and properties.
Cobalt(II) Magnetic materials, catalysts. researchgate.netInvestigation of magnetic and catalytic properties.
Zinc(II), Cadmium(II) Luminescent materials for sensing. researchgate.netStudy of host-guest chemistry and sensing mechanisms.

Deeper Understanding of Structure-Function Relationships in Advanced Materials and Biological Systems through Interdisciplinary Research

A comprehensive understanding of the relationship between the molecular structure of 2,5-Bis(2,3-difluorophenyl)pyridine and the functional properties of the materials and systems in which it is incorporated is essential for its rational application. This requires a multidisciplinary approach combining synthesis, characterization, and theoretical modeling.

Key areas for interdisciplinary research include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties, and conformational preferences of new derivatives, guiding synthetic efforts. scispace.commdpi.com

Correlative Microscopy and Spectroscopy: Combining different characterization techniques will provide a more complete picture of the structure-property relationships. For example, correlating the morphology observed by AFM with the electronic properties measured by spectroscopy can provide valuable insights into the performance of electronic devices.

Biological Evaluation and Mechanistic Studies: For biological applications, it is crucial to not only assess the activity of new derivatives but also to understand their mechanism of action at the molecular level. This involves a combination of in vitro assays, cell-based studies, and structural biology. nih.gov

The table below highlights the importance of interdisciplinary approaches:

Disciplinary Approach Contribution Overall Goal
Synthetic Chemistry Design and synthesis of novel derivatives.Access to new materials with tailored properties.
Materials Science Fabrication and characterization of devices and materials.Evaluation of functional performance.
Computational Chemistry Prediction of molecular properties and behavior. scispace.commdpi.comRational design and understanding of experimental observations.
Biology/Biochemistry Evaluation of biological activity and mechanism of action. nih.govDevelopment of new therapeutic or diagnostic agents.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,5-bis(2,3-difluorophenyl)pyridine?

The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling, using halogenated pyridine precursors and fluorinated aryl boronic acids. For example, 2,5-dihalopyridine derivatives (e.g., 2,5-dibromopyridine) can react with 2,3-difluorophenylboronic acid under palladium catalysis . Optimization of reaction conditions (e.g., temperature, solvent, ligand selection) is critical to minimize dehalogenation side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How can spectroscopic techniques confirm the structural integrity of 2,5-bis(2,3-difluorophenyl)pyridine?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is crucial for identifying fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves aromatic proton environments.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive bond lengths, angles, and dihedral angles between pyridine and fluorophenyl groups, confirming regioselectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for halogenated intermediates.

Q. What strategies mitigate challenges in isolating 2,5-bis(2,3-difluorophenyl)pyridine due to steric hindrance?

Steric hindrance from ortho-fluorine substituents can reduce coupling efficiency. Strategies include:

  • Using bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Employing microwave-assisted synthesis to enhance reaction rates and yields .
  • Incorporating directing groups (e.g., methoxy) on the pyridine ring to pre-organize reactants.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of 2,5-bis(2,3-difluorophenyl)pyridine?

DFT calculations at the M06/6-311G(d,p) level optimize molecular geometry and compute hyperpolarizability (βtotal\beta_{\text{total}}) to assess NLO potential. Fluorine substituents enhance electron-withdrawing effects, increasing dipole moment and polarizability. Comparative analysis with experimental UV-Vis and second-harmonic generation (SHG) data validates computational models .

Q. What role does 2,5-bis(2,3-difluorophenyl)pyridine play in designing thermally stable polyimide films?

The compound’s rigid aromatic backbone and fluorine content improve thermal stability (Tg>300CT_g > 300^\circ\text{C}) and reduce dielectric constants in polyimides. Methodology:

  • Incorporate the pyridine derivative as a diamine monomer via polycondensation with dianhydrides (e.g., PMDA).
  • Characterize thermal properties using TGA and DSC, and optical transparency via UV-Vis spectroscopy .

Q. How do metabolic studies investigate the pharmacokinetics of derivatives containing 2,5-bis(2,3-difluorophenyl)pyridine?

In vitro assays with liver microsomes (human/rat) identify oxidative metabolites via LC-MS/MS. Fluorine substituents reduce metabolic clearance by resisting CYP450-mediated oxidation. Key steps:

  • Incubate the compound with NADPH-regenerating systems.
  • Detect phase I metabolites (e.g., hydroxylated or defluorinated products) and compare across species for translational relevance .

Q. What crystallographic challenges arise in resolving 2,5-bis(2,3-difluorophenyl)pyridine derivatives, and how are they addressed?

Disorder in fluorine positions complicates electron density maps. Solutions include:

  • Low-temperature crystallography (e.g., 100 K) to reduce thermal motion.
  • Using synchrotron radiation for high-resolution data collection.
  • Refinement with anisotropic displacement parameters for fluorine atoms .

Methodological Resources

  • Synthetic Protocols : Cross-coupling conditions from .
  • Computational Tools : Gaussian 16 for DFT .
  • Characterization Standards : PubChem data for spectral comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.